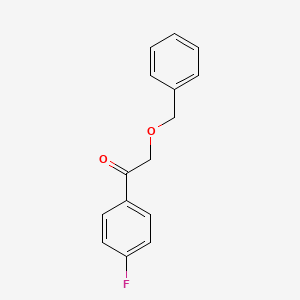

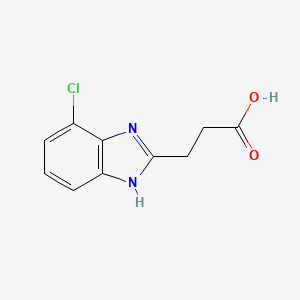

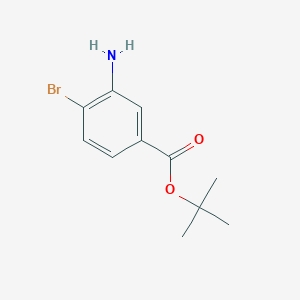

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties (IR, NMR, UV-Vis, etc.).Applications De Recherche Scientifique

Synthesis of Benzyl Ethers

- Mix-and-heat Benzylation of Alcohols : Utilizing a bench-stable pyridinium salt, 2-(Benzyloxy)-1-methylpyridinium triflate, a stable, neutral organic salt, has been shown to convert alcohols into benzyl ethers upon warming, demonstrating good to excellent yields across a range of alcohols (Poon & Dudley, 2006).

Polymer Chemistry

- Convergent Approach to Dendritic Macromolecules : Describes a novel method for the synthesis of polyether dendritic fragments, starting from the periphery and moving inward. This method involves the benzylation of alcohols, demonstrating control over the placement of peripheral groups and the ability to grow the molecule stepwise with high precision (Hawker & Fréchet, 1990).

Fluorescent Probes

- Sensing pH and Metal Cations : The study on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue shows these compounds' applicability as fluorescent probes for sensing magnesium and zinc cations, as well as their sensitivity to pH changes, offering insights into developing new fluorescent materials (Tanaka et al., 2001).

Material Science

- Novel Fluorophores : Investigating molecules with isolated phenyl rings, this research found that nonconjugated structures with isolated phenyl rings can emit visible light due to intramolecular through-space conjugation, opening new avenues for designing efficient fluorophores (Zhang et al., 2017).

Liquid Crystalline Polysiloxanes

- Fluorinated Monomers for Polysiloxanes : Synthesis of monomers with a fluorinated chain and a mesogenic moiety, leading to polysiloxanes exhibiting high smectogen properties, highlights the potential of 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one derivatives in creating materials with unique thermal and optical properties (Bracon et al., 2000).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Orientations Futures

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and reactivity.

Please consult with a chemist or a reliable scientific database for specific information about your compound. If you have any other questions or need further clarification, feel free to ask!

Propriétés

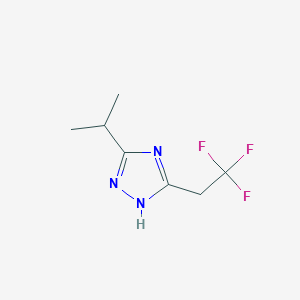

IUPAC Name |

1-(4-fluorophenyl)-2-phenylmethoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-8-6-13(7-9-14)15(17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGSYIJHBYOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)